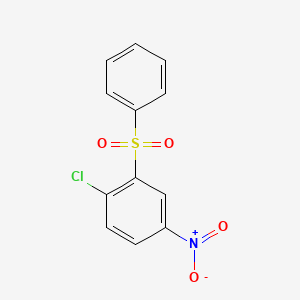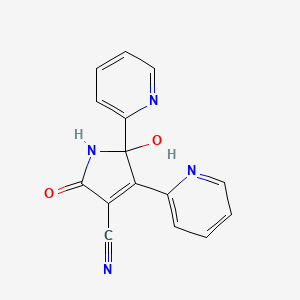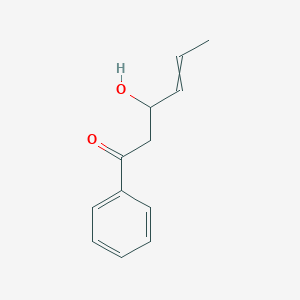![molecular formula C14H13N3O3 B14340927 [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylmethylidene group attached to an amino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and phenylmethylideneamino urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]acetone
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]ethanol
Uniqueness
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H13N3O3/c15-14(20)17-16-13(9-4-2-1-3-5-9)11-7-6-10(18)8-12(11)19/h1-8,18-19H,(H3,15,17,20)/b16-13+ |
InChI Key |
UKTOGKLIUMVVFK-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
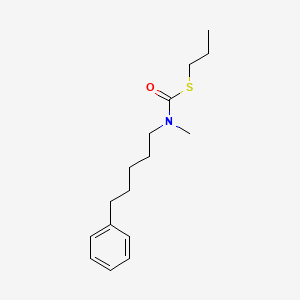

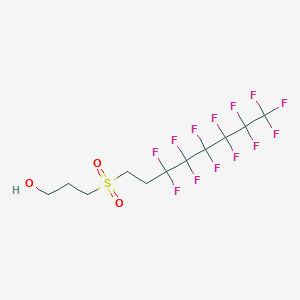
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)
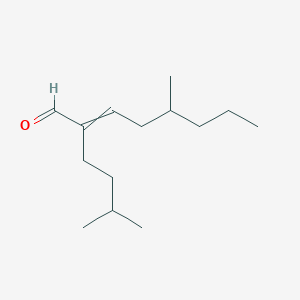
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
